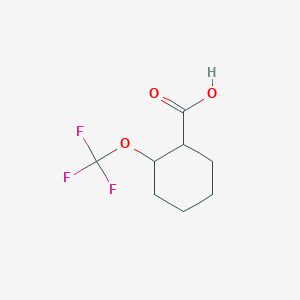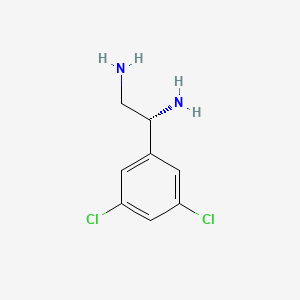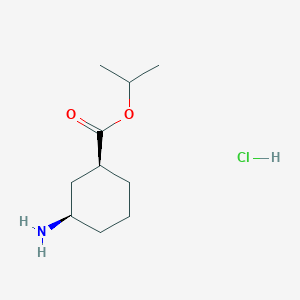
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl typically involves the chemoenzymatic synthesis of enantiopure isopropyl (3R)- and (3S)-3-hydroxycyclohex-1-ene-1-carboxylates, followed by their reduction to isomers of isopropyl 3-hydroxy-cyclohexane-1-carboxylate . The reaction conditions often include the use of lithium enolates and 2-sulfinyl alcohols for enantioselective protonation, followed by diastereoselective reduction with sodium naphthalenide in the presence of acetamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemoenzymatic processes, ensuring high enantiomeric excess and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex molecules.
科学的研究の応用
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into stereochemistry and molecular recognition.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
類似化合物との比較
Similar Compounds
- Isopropyl (1S,3S)-3-aminocyclohexane-1-carboxylate hcl
- Isopropyl (1R,3R)-3-aminocyclohexane-1-carboxylate hcl
- Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hcl
Uniqueness
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity .
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1 |
InChIキー |
ZLCRHJGJWZOSGB-OULXEKPRSA-N |
異性体SMILES |
CC(C)OC(=O)[C@H]1CCC[C@H](C1)N.Cl |
正規SMILES |
CC(C)OC(=O)C1CCCC(C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


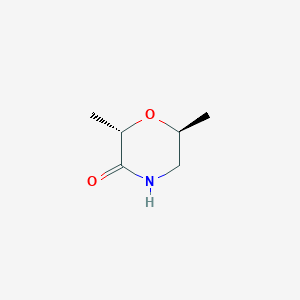
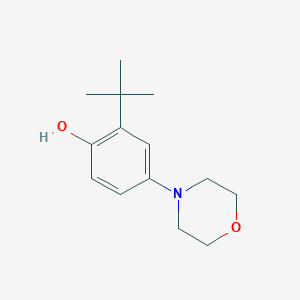
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)





